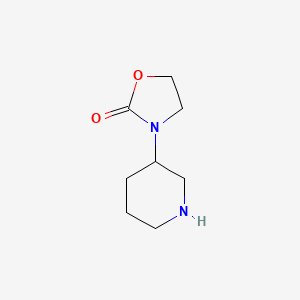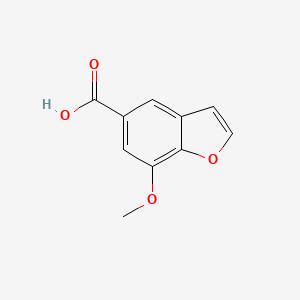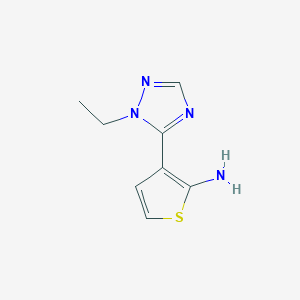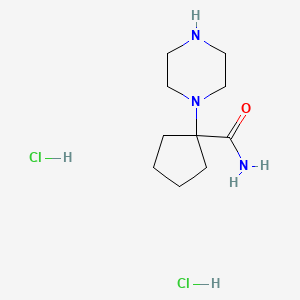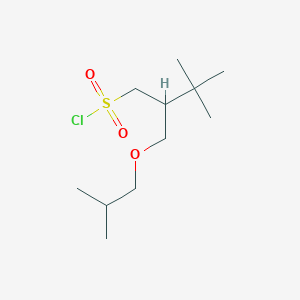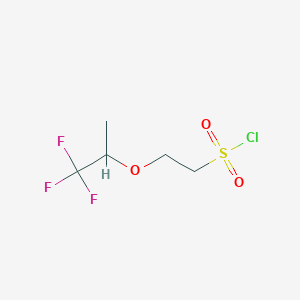
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride is an organic compound characterized by the presence of trifluoropropyl and sulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-((1,1,1-Trifluoropropan-2-yl)oxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:
CF3CH2OCH2CH2OH+ClSO3H→CF3CH2OCH2CH2SO2Cl+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation to obtain the compound in high purity. Techniques such as distillation, crystallization, and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic acids: Formed by hydrolysis.
Scientific Research Applications
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules, facilitating the synthesis of sulfonamides and sulfonates.
Materials Science: Employed in the modification of polymers to enhance their chemical and thermal stability.
Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Acts as a probe for studying enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoropropyl group can influence the reactivity and stability of the compound, making it a valuable tool in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with a hydroxyl group instead of a sulfonyl chloride group.
2-((1,1,1-Trifluoropropan-2-yl)oxy)aniline: Contains an aniline group instead of a sulfonyl chloride group.
2-((1,1,1-Trifluoropropan-2-yl)oxy)pyridine-3-carbonitrile: Features a pyridine and nitrile group.
Uniqueness
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride is unique due to the presence of both the trifluoropropyl and sulfonyl chloride groups. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis and materials science.
Properties
Molecular Formula |
C5H8ClF3O3S |
|---|---|
Molecular Weight |
240.63 g/mol |
IUPAC Name |
2-(1,1,1-trifluoropropan-2-yloxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C5H8ClF3O3S/c1-4(5(7,8)9)12-2-3-13(6,10)11/h4H,2-3H2,1H3 |
InChI Key |
UHXYRCVDDRFRCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


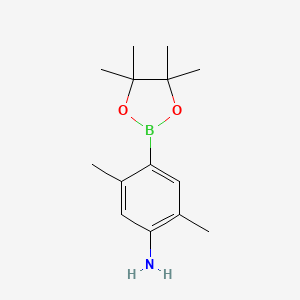

![2-{1-hydroxy-9a,11a-dimethyl-7,10-dioxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate](/img/structure/B13477197.png)
![4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13477203.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13477211.png)
![4-chloro-N-[6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13477213.png)
![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13477216.png)
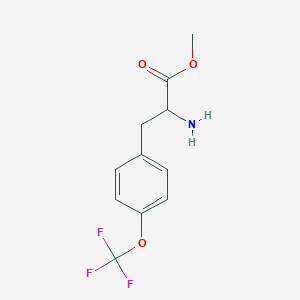
![N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13477232.png)
